

2,6-Dibromopyridine-4-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 2,6-Dibromopyridine-4-carboxylic acid

Cat. No.: B109481

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An In-depth Technical Guide to **2,6-Dibromopyridine-4-carboxylic Acid**: Properties, Reactivity, and Applications

Introduction

2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a highly functionalized heterocyclic compound of significant interest to the scientific community. Its rigid pyridine core is strategically decorated with a carboxylic acid group and two bromine atoms, creating a molecular architecture primed for diverse chemical transformations. The bromine atoms at the 2 and 6 positions serve as versatile synthetic handles for sophisticated cross-coupling reactions, while the carboxylic acid at the 4-position offers a site for derivatization or for anchoring the molecule to surfaces and metal centers.^[1] This unique combination of reactive sites makes it an invaluable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical properties of **2,6-Dibromopyridine-4-carboxylic acid** are foundational to its handling, storage, and application in synthesis. It is typically a white to off-white solid at room temperature, possessing moderate to high polarity due to its electronegative bromine atoms and the hydrogen-bonding capability of the carboxylic acid group.^[1]

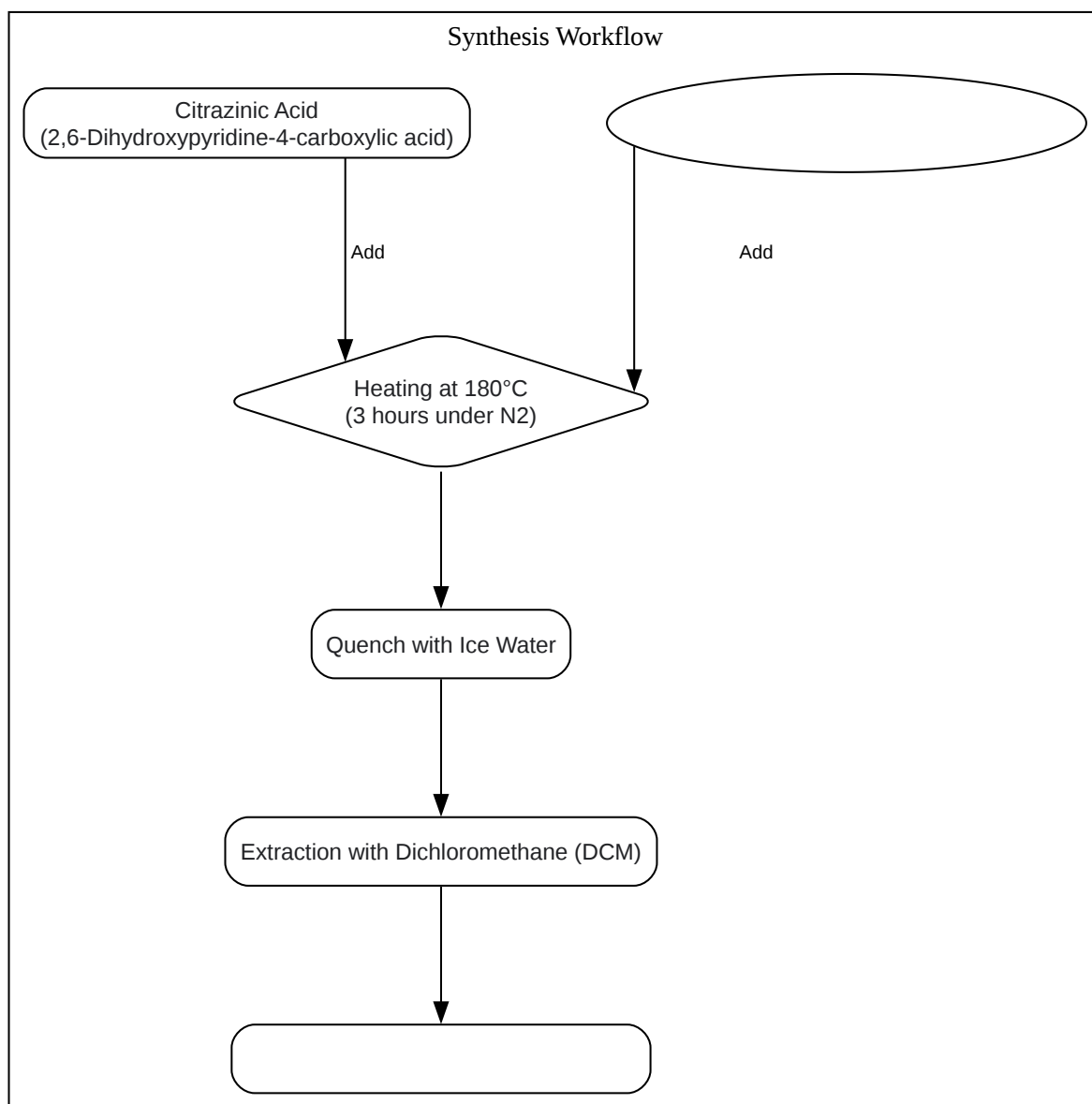
Table 1: Physicochemical Properties of **2,6-Dibromopyridine-4-carboxylic Acid**

Property	Value	Reference(s)
CAS Number	2016-99-1	[2][3]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	[1][3]
Molecular Weight	280.90 g/mol	[1][3]
Appearance	White to off-white solid	[1]
Melting Point	184-185 °C	[2][4]
Boiling Point	487.5 ± 45.0 °C (Predicted)	[2][4]
Density	2.202 ± 0.06 g/cm ³ (Predicted)	[2][4]
pKa	2.59 ± 0.10 (Predicted)	[2][4]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[2][4]

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The ¹H NMR spectrum is notably simple, typically showing a single sharp singlet in the aromatic region (δ 8.04 in CDCl₃) corresponding to the two chemically equivalent protons at the C3 and C5 positions of the pyridine ring.[4] Further structural elucidation is achieved through ¹³C NMR, IR spectroscopy (confirming C=O and O-H stretches of the carboxylic acid), and mass spectrometry (confirming the molecular weight and characteristic isotopic pattern of two bromine atoms).

Synthesis Pathway

A common and effective method for the laboratory-scale synthesis of **2,6-Dibromopyridine-4-carboxylic acid** involves the bromination of citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[4][5] This transformation leverages a strong brominating agent to replace the hydroxyl groups with bromine atoms.



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Caption: Synthesis of **2,6-Dibromopyridine-4-carboxylic acid** from citrazinic acid.

Experimental Protocol: Synthesis from Citrazinic Acid[4] [5]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine citrazinic acid (1.0 eq) and phosphorus tribromide (excess).
- **Heating:** Heat the reaction mixture to 180 °C under a nitrogen atmosphere and maintain for 3 hours.
- **Quenching:** After cooling the mixture to room temperature, carefully and slowly pour it over crushed ice in a beaker with stirring.
- **Filtration & Extraction:** Filter the resulting mixture. Extract the aqueous filtrate multiple times with dichloromethane.
- **Soxhlet Extraction:** The solid fraction from filtration can be further extracted using a Soxhlet extractor with dichloromethane for 12 hours to maximize yield.
- **Work-up:** Combine all organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The product can be further purified by recrystallization if necessary.

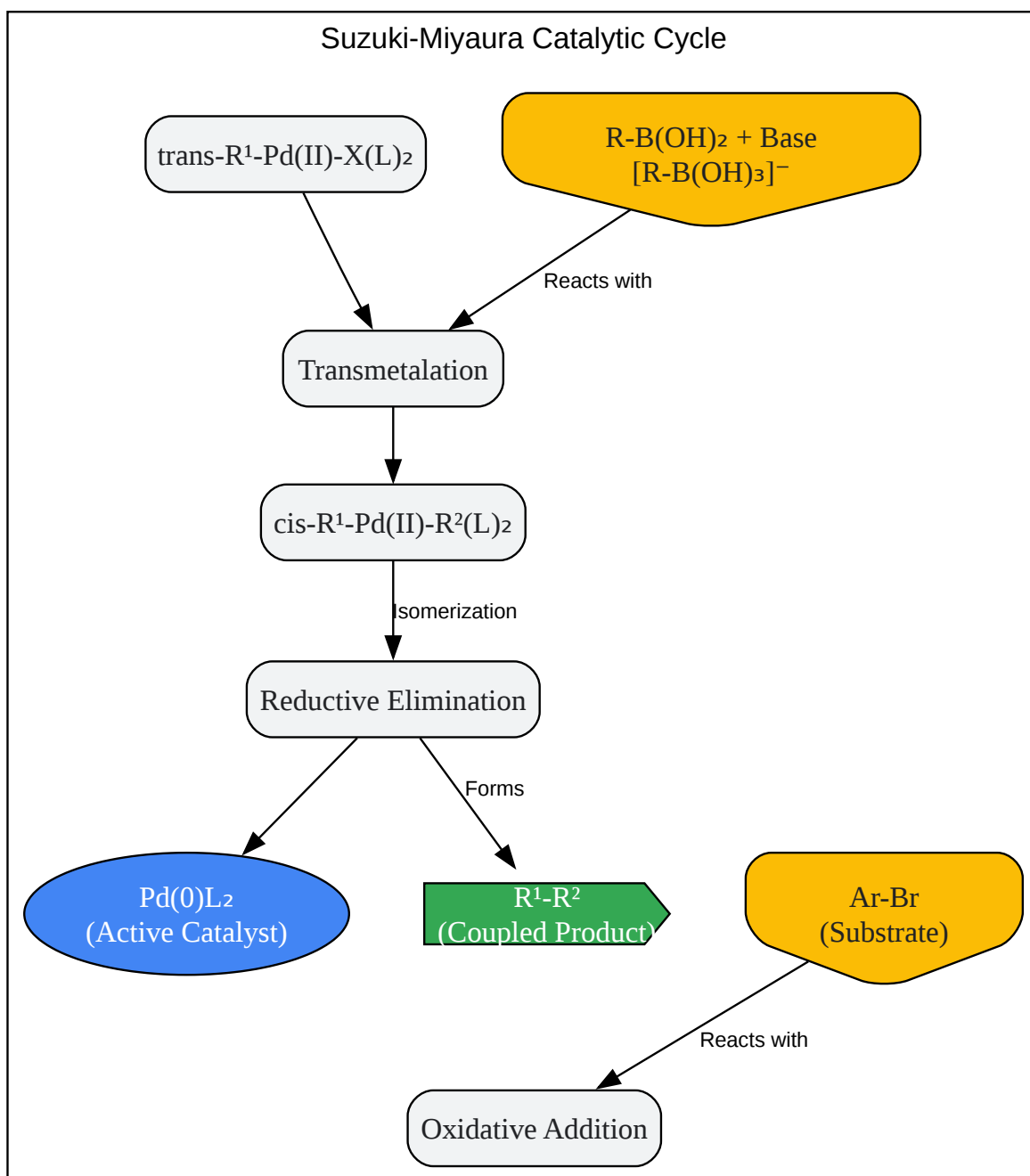
Chemical Reactivity and Strategic Applications

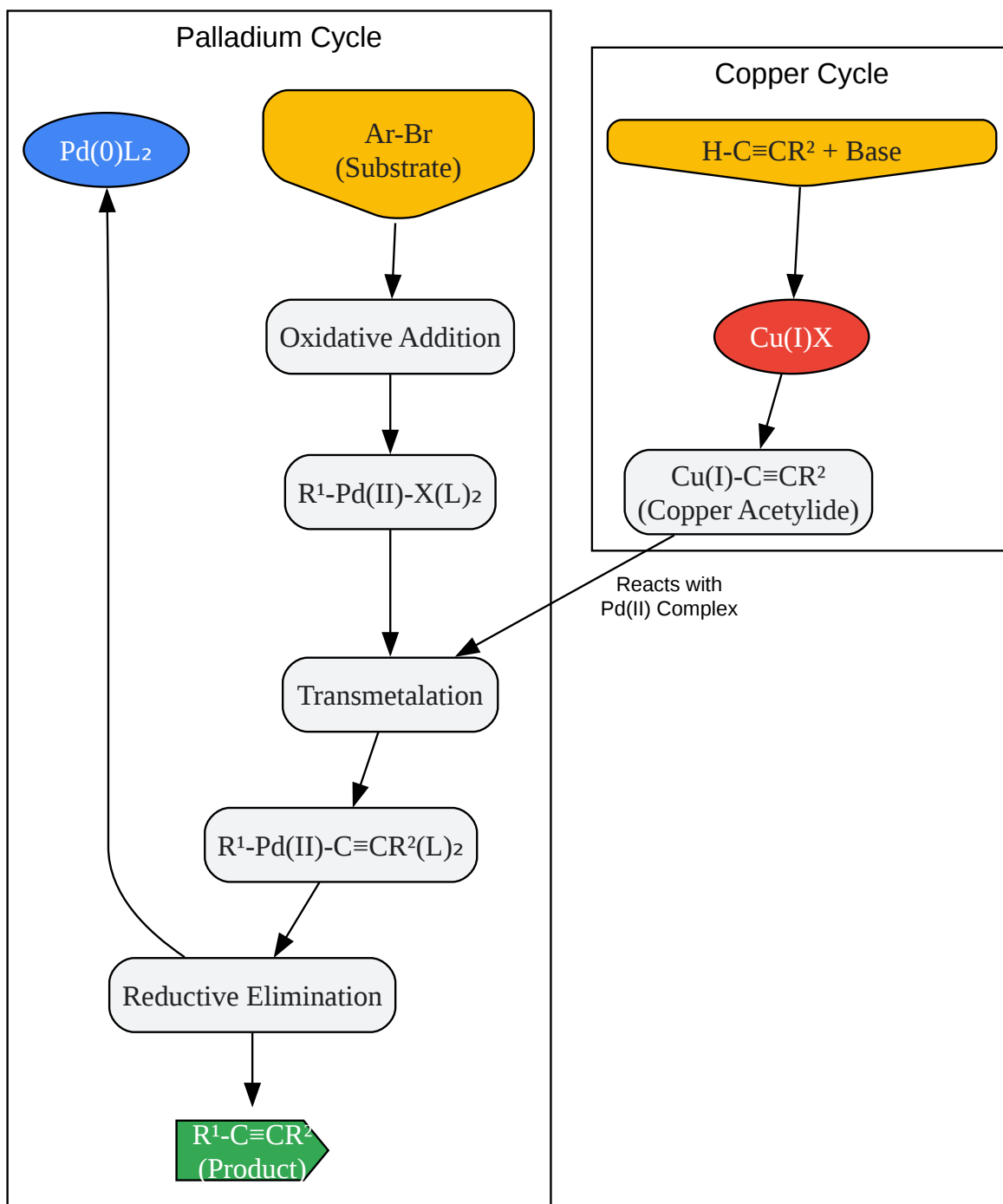
The synthetic utility of **2,6-Dibromopyridine-4-carboxylic acid** stems from the orthogonal reactivity of its functional groups. The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be modified or used as an anchoring point.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the 2 and 6 positions are highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon or carbon-heteroatom bonds. This capability is the cornerstone of its application as a molecular scaffold.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the dibromopyridine with an organoboron reagent (e.g., an arylboronic acid).[6][7] This reaction is instrumental in constructing biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry.[8] A key challenge and opportunity in using this substrate is controlling the selectivity between mono- and di-substitution, which can often be tuned by adjusting reaction conditions such as the catalyst, ligand, base, and stoichiometry of the boronic acid.[6]





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